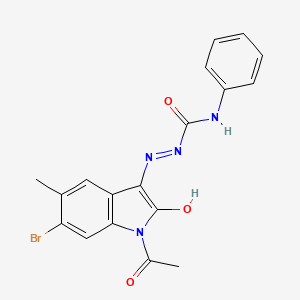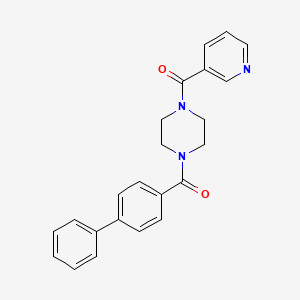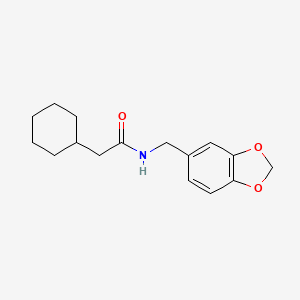
1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone)
Descripción general
Descripción
1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone), also known as ABIMPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. ABIMPS is a semicarbazone derivative of 5,6-dibromoindan-1,3-dione, and it has been found to exhibit promising biological activities, including anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) has been found to induce DNA damage and cell cycle arrest in cancer cells, leading to their death. In addition, 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) has been found to have several biochemical and physiological effects. In vitro studies have shown that 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) can induce oxidative stress and DNA damage in cancer cells, leading to their death. 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) has also been found to inhibit the growth of bacterial cells by disrupting their cell membranes. However, the effects of 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) on normal cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be obtained in high purity with good yields. 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) also exhibits potent biological activities, making it a promising candidate for drug development. However, there are also some limitations to working with 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone). It is a highly reactive compound, and it can be unstable under certain conditions. In addition, the effects of 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) on normal cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone). One area of interest is the development of 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone)-based drugs for the treatment of cancer and bacterial infections. Further studies are needed to determine the optimal dosage and administration route for 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone)-based drugs, as well as their safety and efficacy in vivo. Another area of future research is the investigation of the mechanism of action of 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone), including its effects on cellular signaling pathways and gene expression. This could provide valuable insights into the development of new therapies for cancer and bacterial infections. Finally, research on the synthesis and modification of 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) could lead to the development of new compounds with improved biological activities and pharmacological properties.
Conclusion:
In conclusion, 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) exhibits potent anticancer and antimicrobial activities, and it has several advantages for lab experiments. However, further research is needed to determine its safety and efficacy in vivo, as well as its mechanism of action and potential for drug development. Research on 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) could lead to the development of new therapies for cancer and bacterial infections, as well as new compounds with improved biological activities and pharmacological properties.
Aplicaciones Científicas De Investigación
1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) has been extensively studied for its potential applications in medicine and drug development. In vitro studies have shown that 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-acetyl-6-bromo-5-methyl-1H-indole-2,3-dione 3-(N-phenylsemicarbazone) has also been found to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
1-(1-acetyl-6-bromo-2-hydroxy-5-methylindol-3-yl)imino-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3/c1-10-8-13-15(9-14(10)19)23(11(2)24)17(25)16(13)21-22-18(26)20-12-6-4-3-5-7-12/h3-9,25H,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRVNJMKANGPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N(C(=C2N=NC(=O)NC3=CC=CC=C3)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Acetyl-6-bromo-2-hydroxy-5-methylindol-3-yl)imino-3-phenylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3443176.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3443178.png)
![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3443184.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3443191.png)
![3-(2-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B3443207.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B3443214.png)
![2-[3-benzoyl-4-(4-morpholinyl)-1,1-dioxido-2H-1,2-benzothiazin-2-yl]acetamide](/img/structure/B3443225.png)
![2-[(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)thio]acetamide](/img/structure/B3443229.png)

![1-[(4-methylphenyl)sulfonyl]-4-(3-phenylpropyl)piperazine](/img/structure/B3443262.png)
![3,5-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3443272.png)
![3,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3443273.png)

